molecular formula C7H11NOS B2972375 4-Tert-butyl-2,3-dihydro-1,3-thiazol-2-one CAS No. 75820-45-0

4-Tert-butyl-2,3-dihydro-1,3-thiazol-2-one

Cat. No.: B2972375
CAS No.: 75820-45-0
M. Wt: 157.23
InChI Key: DZGLMEMWTFPPTN-UHFFFAOYSA-N
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Description

4-Tert-butyl-2,3-dihydro-1,3-thiazol-2-one is a heterocyclic compound featuring a partially saturated thiazole ring. The core structure consists of a five-membered ring containing sulfur (S), nitrogen (N), and a ketone oxygen (O). The "2,3-dihydro" designation indicates that two adjacent carbons in the thiazole ring are hydrogenated, reducing aromaticity. The tert-butyl group at position 4 introduces steric bulk and lipophilicity, which can influence physicochemical properties and biological interactions. The molecular formula is C₇H₁₁NOS, with a molecular weight of 157.23 g/mol .

Properties

IUPAC Name

4-tert-butyl-3H-1,3-thiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS/c1-7(2,3)5-4-10-6(9)8-5/h4H,1-3H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGLMEMWTFPPTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butyl-2,3-dihydro-1,3-thiazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of tert-butylamine with carbon disulfide and an alkyl halide, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods: Industrial production of 4-Tert-butyl-2,3-dihydro-1,3-thiazol-2-one may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4-Tert-butyl-2,3-dihydro-1,3-thiazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

4-Tert-butyl-2,3-dihydro-1,3-thiazol-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-2,3-dihydro-1,3-thiazol-2-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The tert-butyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The biological and chemical profiles of 2,3-dihydro-1,3-thiazol-2-one derivatives are highly dependent on substituent type and position. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) Key Features Reference
4-Tert-butyl-2,3-dihydro-1,3-thiazol-2-one 4-tert-butyl 157.23 High lipophilicity; potential for enhanced membrane permeability
4-(4-Fluorophenyl)-5-methyl-2,3-dihydro-1,3-thiazol-2-one 4-fluorophenyl, 5-methyl 195.23 Aromatic substituent introduces π-π stacking potential; halogen enhances electronegativity
5-Methyl-4-(propan-2-yl)-2,3-dihydro-1,3-thiazol-2-one 4-isopropyl, 5-methyl 157.23 Branched alkyl group reduces steric hindrance compared to tert-butyl
4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one 4-pyridyl 178.21 Heteroaromatic substituent enables hydrogen bonding and metal coordination
4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine 4-tert-butyl, 5-triazole, 2-amine 253.35 Triazole and amine groups enhance anticancer activity

Key Observations :

  • Alkyl vs. Aryl Substituents : Tert-butyl and isopropyl groups increase lipophilicity (logP), whereas aryl groups (e.g., fluorophenyl) enhance electronic interactions.
  • Heteroaromatic Substituents : Pyridyl or triazole groups introduce hydrogen-bonding capabilities, critical for target recognition in drug design .
Physicochemical Properties
  • Lipophilicity : The tert-butyl group significantly increases logP compared to smaller alkyl or polar substituents. For example:
    • 4-Tert-butyl derivative: Estimated logP ≈ 2.5 (highly lipophilic).
    • 4-Pyridyl derivative: logP ≈ 1.2 (reduced lipophilicity due to polar heterocycle) .
  • Solubility : Bulky substituents like tert-butyl may reduce aqueous solubility, whereas polar groups (e.g., pyridyl) improve it.

Biological Activity

4-Tert-butyl-2,3-dihydro-1,3-thiazol-2-one is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure : The compound features a thiazole ring, which is known for its reactivity and biological significance. It is synthesized through various methods, typically involving the cyclization of tert-butylamine with carbon disulfide and an alkyl halide under basic conditions.

Solubility : It is slightly soluble in water but soluble in organic solvents such as alcohol and ether, which is important for its application in biological assays.

The biological activity of 4-tert-butyl-2,3-dihydro-1,3-thiazol-2-one can be attributed to several mechanisms:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi. Its mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
  • Anticancer Properties : Research indicates that this compound may have cytotoxic effects on cancer cells. It has shown potential in inhibiting the growth of different cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
  • Neuroprotective Effects : Preliminary studies suggest that thiazole derivatives may provide neuroprotection by modulating oxidative stress and inflammatory responses in neuronal cells.

Biological Activities

The following table summarizes the key biological activities associated with 4-tert-butyl-2,3-dihydro-1,3-thiazol-2-one:

Activity Type Description
AntimicrobialEffective against bacteria like Mycobacterium tuberculosis; exhibits bactericidal properties .
AnticancerInduces apoptosis in various cancer cell lines; potential as a chemotherapeutic agent .
NeuroprotectiveReduces oxidative stress; protects neuronal cells from damage.
AnticonvulsantShows promise in reducing seizure activity in animal models .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that 4-tert-butyl-2,3-dihydro-1,3-thiazol-2-one exhibited sub-micromolar minimum inhibitory concentrations against Mycobacterium tuberculosis, indicating its potential as a novel anti-tubercular agent. The compound was selective for mycobacterial species and rapidly bactericidal against replicating M. tuberculosis .
  • Cytotoxicity Against Cancer Cells : In vitro studies revealed that this compound had significant cytotoxic effects on multiple cancer cell lines (e.g., HT29 and Jurkat). The IC50 values were comparable to established chemotherapeutics like doxorubicin, suggesting its potential utility in cancer treatment .
  • Neuroprotective Studies : Research has highlighted the neuroprotective properties of thiazole derivatives. For instance, one study noted that compounds similar to 4-tert-butyl-2,3-dihydro-1,3-thiazol-2-one could mitigate neuroinflammation and oxidative damage in neuronal models .

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